![molecular formula C10H8O3 B13952803 3-Methoxy-1-benzofuran-2-carbaldehyde CAS No. 33562-10-6](/img/structure/B13952803.png)
3-Methoxy-1-benzofuran-2-carbaldehyde
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Overview
Description
3-Methoxy-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxy group at the third position and an aldehyde group at the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-benzofuran-2-carbaldehyde typically involves the formylation of a methoxy-substituted benzofuran. One common method is the Vilsmeier-Haack reaction, where a methoxy-substituted benzofuran is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 3-Methoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing drugs with anti-tumor, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the methoxy group.
3-Methyl-1-benzofuran-2-carbaldehyde: Similar structure but has a methyl group instead of a methoxy group.
5-Methoxy-2-benzofurancarboxaldehyde: Similar structure but with the methoxy group at a different position.
Uniqueness
3-Methoxy-1-benzofuran-2-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development.
Biological Activity
3-Methoxy-1-benzofuran-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8O3. Its structure features a benzofuran ring with a methoxy group and an aldehyde functional group, which are crucial for its biological activity.
Synthesis
This compound can be synthesized through various methods, including:
- Wittig Reaction : A common approach where phosphonium salts react with carbonyl compounds.
- Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids, which may enhance biological activity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's mechanism involves:
- Caspase Activation : Leading to programmed cell death.
- Cell Cycle Arrest : Inhibiting proliferation in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies have reported:
- Inhibition of Bacterial Growth : Effective against Gram-positive bacteria such as Staphylococcus aureus with Minimum Inhibitory Concentrations (MIC) as low as 3.90 μg/mL.
- Fungal Activity : Moderate activity against Candida albicans, indicating potential use in treating fungal infections .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, modulating their activity.
- Influence on Signaling Pathways : The compound affects pathways involved in oxidative stress responses and cell signaling, crucial for cellular homeostasis .
Table 1: Biological Activity Overview
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Antimicrobial | MIC against S. aureus: 3.90 μg/mL | |
Antifungal | Moderate activity against C. albicans |
Table 2: Synthesis Methods
Synthesis Method | Description |
---|---|
Wittig Reaction | Reaction of phosphonium salts with carbonyls |
Oxidation | Conversion of aldehyde to carboxylic acid |
Case Studies
- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as a therapeutic agent.
- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of MRSA strains, making it a candidate for further development in antibiotic therapies.
Properties
CAS No. |
33562-10-6 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-6H,1H3 |
InChI Key |
CGLVLAFVRYUDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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